N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide
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Description
“N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide” is a chemical compound that is part of the thiophene and pyrrolidine families . Thiophenes are sulfur-containing, five-membered aromatic compounds that are widely used in medicinal chemistry . Pyrrolidines are five-membered nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of pyrrolidine and thiophene scaffolds . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used . Thiophene derivatives can be synthesized through various strategies, including heterocyclization of different substrates .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrrolidine ring, a thiophene ring, and a cyclopropane ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Chemical Properties
Rapid Synthesis Methods : A study highlighted the development of a high-yield synthetic method for compounds structurally related to N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide. The research focused on synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide via nucleophilic substitution and ester hydrolysis, demonstrating a versatile approach for creating similar compounds with potential biological activities (Zhihui Zhou et al., 2021).
Dearomatising Cyclisation : Research into thiophene-3-carboxamides uncovered a method for dearomatising cyclisation, transforming these compounds into pyrrolinones and related derivatives. This process, when applied to this compound, could yield novel structures with unique properties (J. Clayden et al., 2004).
Bioactive Compound Development
Anticancer Activity : A study on the condensation of various amines with iminodiacetic acid identified derivatives with thiophenyl groups showing promising anticancer activity. Such synthetic approaches could be adapted for this compound to explore its potential anticancer properties (Sandeep Kumar et al., 2013).
Pharmacological Properties
HDAC Inhibition for Cancer Treatment : A compound with structural similarities to this compound, specifically N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was discovered as a histone deacetylase (HDAC) inhibitor. It showed selective inhibition of HDACs 1-3 and 11, indicating that derivatives of this compound could have applications in cancer treatment through epigenetic modulation (Nancy Z. Zhou et al., 2008).
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c16-13(11-1-2-11)14-12-3-5-15(8-12)7-10-4-6-17-9-10/h4,6,9,11-12H,1-3,5,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRAPBNYHPNSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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